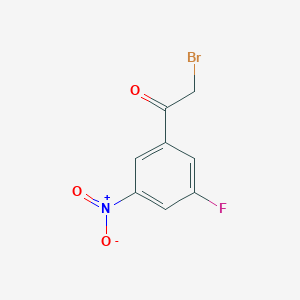![molecular formula C8H11BrN2O B12444916 [(2-Bromo-5-methoxyphenyl)methyl]hydrazine CAS No. 887595-76-8](/img/structure/B12444916.png)
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-5-methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H11BrN2O It is a derivative of benzyl hydrazine, where the benzyl group is substituted with a bromine atom at the second position and a methoxy group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-5-methoxybenzyl)hydrazine typically involves the reaction of (2-bromo-5-methoxybenzyl) bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Bromo-5-methoxybenzyl) bromide+Hydrazine hydrate→(2-Bromo-5-methoxybenzyl)hydrazine
Industrial Production Methods: Industrial production methods for (2-bromo-5-methoxybenzyl)hydrazine are not well-documented in the literature. the synthesis on a larger scale would likely follow similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-5-methoxybenzyl)hydrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides, nitriles, etc.
Oxidation Reactions: Azo compounds are typically formed.
Reduction Reactions: Amines are the major products.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-5-methoxybenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It can be used in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-bromo-5-methoxybenzyl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazine moiety, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
(2-Bromo-5-methoxybenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Bromo-5-methoxybenzaldehyde): Similar structure but with an aldehyde group instead of a hydrazine group.
Uniqueness: (2-Bromo-5-methoxybenzyl)hydrazine is unique due to its hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of both bromine and methoxy groups also influences its chemical behavior and applications.
This detailed overview provides a comprehensive understanding of (2-bromo-5-methoxybenzyl)hydrazine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
887595-76-8 |
|---|---|
Molekularformel |
C8H11BrN2O |
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
(2-bromo-5-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-7-2-3-8(9)6(4-7)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI-Schlüssel |
RRWGXZQCDBRCRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)


![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)




![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)

